molecular formula C20H23N5O2S B4848504 N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide

N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide

Cat. No. B4848504
M. Wt: 397.5 g/mol
InChI Key: PNJVMNKHNLTNFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide, commonly known as BTA-EG4, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. BTA-EG4 is a heterocyclic compound that contains a benzothiadiazole ring, which is known for its fluorescent properties. The compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of BTA-EG4 is not fully understood, but it is believed to involve the binding of the compound to specific proteins or enzymes. This binding can then lead to changes in cellular signaling pathways or the inhibition of specific enzymes, which can have various physiological effects.
Biochemical and Physiological Effects
BTA-EG4 has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and the induction of apoptosis in cancer cells. The compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of BTA-EG4 is its fluorescent properties, which make it a useful tool for biological imaging and sensing applications. The compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of BTA-EG4 is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are many potential future directions for research involving BTA-EG4. One area of interest is the development of new fluorescent probes and sensors based on the compound's structure. Another potential direction is the investigation of the compound's potential use in combination with other drugs for cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of BTA-EG4 and its potential applications in various fields of research.

Scientific Research Applications

BTA-EG4 has been used in various scientific research applications, including as a fluorescent probe for biological imaging and as a sensor for detecting metal ions. The compound has also been studied for its potential use in cancer therapy and as a potential treatment for Alzheimer's disease.

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-2-27-19-6-4-3-5-18(19)25-11-9-24(10-12-25)14-20(26)21-15-7-8-16-17(13-15)23-28-22-16/h3-8,13H,2,9-12,14H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJVMNKHNLTNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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